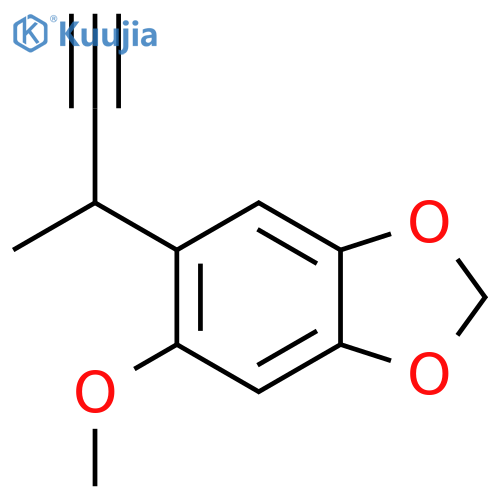Cas no 2229437-18-5 (5-(but-3-yn-2-yl)-6-methoxy-1,3-dioxaindane)

5-(but-3-yn-2-yl)-6-methoxy-1,3-dioxaindane 化学的及び物理的性質
名前と識別子
-
- 5-(but-3-yn-2-yl)-6-methoxy-1,3-dioxaindane
- 2229437-18-5
- EN300-1989687
-
- インチ: 1S/C12H12O3/c1-4-8(2)9-5-11-12(15-7-14-11)6-10(9)13-3/h1,5-6,8H,7H2,2-3H3
- InChIKey: IQICVZLBHMBSBX-UHFFFAOYSA-N
- ほほえんだ: O1COC2=CC(=C(C=C12)C(C#C)C)OC
計算された属性
- せいみつぶんしりょう: 204.078644241g/mol
- どういたいしつりょう: 204.078644241g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 267
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 27.7Ų
5-(but-3-yn-2-yl)-6-methoxy-1,3-dioxaindane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1989687-1.0g |
5-(but-3-yn-2-yl)-6-methoxy-1,3-dioxaindane |
2229437-18-5 | 1g |
$1515.0 | 2023-05-31 | ||
| Enamine | EN300-1989687-5.0g |
5-(but-3-yn-2-yl)-6-methoxy-1,3-dioxaindane |
2229437-18-5 | 5g |
$4391.0 | 2023-05-31 | ||
| Enamine | EN300-1989687-0.25g |
5-(but-3-yn-2-yl)-6-methoxy-1,3-dioxaindane |
2229437-18-5 | 0.25g |
$1393.0 | 2023-09-16 | ||
| Enamine | EN300-1989687-0.1g |
5-(but-3-yn-2-yl)-6-methoxy-1,3-dioxaindane |
2229437-18-5 | 0.1g |
$1332.0 | 2023-09-16 | ||
| Enamine | EN300-1989687-0.05g |
5-(but-3-yn-2-yl)-6-methoxy-1,3-dioxaindane |
2229437-18-5 | 0.05g |
$1272.0 | 2023-09-16 | ||
| Enamine | EN300-1989687-10.0g |
5-(but-3-yn-2-yl)-6-methoxy-1,3-dioxaindane |
2229437-18-5 | 10g |
$6512.0 | 2023-05-31 | ||
| Enamine | EN300-1989687-5g |
5-(but-3-yn-2-yl)-6-methoxy-1,3-dioxaindane |
2229437-18-5 | 5g |
$4391.0 | 2023-09-16 | ||
| Enamine | EN300-1989687-10g |
5-(but-3-yn-2-yl)-6-methoxy-1,3-dioxaindane |
2229437-18-5 | 10g |
$6512.0 | 2023-09-16 | ||
| Enamine | EN300-1989687-2.5g |
5-(but-3-yn-2-yl)-6-methoxy-1,3-dioxaindane |
2229437-18-5 | 2.5g |
$2969.0 | 2023-09-16 | ||
| Enamine | EN300-1989687-0.5g |
5-(but-3-yn-2-yl)-6-methoxy-1,3-dioxaindane |
2229437-18-5 | 0.5g |
$1453.0 | 2023-09-16 |
5-(but-3-yn-2-yl)-6-methoxy-1,3-dioxaindane 関連文献
-
3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
5-(but-3-yn-2-yl)-6-methoxy-1,3-dioxaindaneに関する追加情報
Recent Advances in the Study of 5-(but-3-yn-2-yl)-6-methoxy-1,3-dioxaindane (CAS: 2229437-18-5)
5-(but-3-yn-2-yl)-6-methoxy-1,3-dioxaindane (CAS: 2229437-18-5) is a novel chemical compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, including but not limited to, anti-inflammatory, anticancer, and neuroprotective activities. The growing body of research surrounding this molecule underscores its importance as a candidate for further drug development and mechanistic studies.
Recent studies have focused on elucidating the molecular mechanisms underlying the biological activities of 5-(but-3-yn-2-yl)-6-methoxy-1,3-dioxaindane. One notable investigation, published in the Journal of Medicinal Chemistry, demonstrated its potent inhibitory effects on specific inflammatory pathways, particularly those involving NF-κB signaling. The study utilized a combination of in vitro and in vivo models to validate the compound's efficacy, revealing a significant reduction in pro-inflammatory cytokine production at nanomolar concentrations. These findings suggest that 5-(but-3-yn-2-yl)-6-methoxy-1,3-dioxaindane could serve as a lead compound for the development of new anti-inflammatory therapeutics.
In addition to its anti-inflammatory properties, recent research has explored the anticancer potential of this compound. A study conducted by a team at the National Cancer Institute highlighted its ability to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer. The researchers employed high-throughput screening and molecular docking techniques to identify potential protein targets, with results indicating a strong affinity for kinases involved in cell cycle regulation. These insights pave the way for further optimization of the compound's structure to enhance its selectivity and potency against specific cancer types.
The synthesis and structural modification of 5-(but-3-yn-2-yl)-6-methoxy-1,3-dioxaindane have also been a focal point of recent investigations. A paper in Organic Letters detailed an efficient, scalable synthetic route that improves yield and purity, addressing previous challenges in large-scale production. Furthermore, computational studies have been employed to predict the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), which are critical for its transition from preclinical to clinical stages.
Despite these advancements, challenges remain in the development of 5-(but-3-yn-2-yl)-6-methoxy-1,3-dioxaindane as a therapeutic agent. Issues such as potential off-target effects, metabolic stability, and formulation optimization need to be addressed in future studies. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and fully realize the compound's therapeutic potential.
In conclusion, 5-(but-3-yn-2-yl)-6-methoxy-1,3-dioxaindane (CAS: 2229437-18-5) represents a promising avenue for drug discovery, with recent research highlighting its diverse biological activities and synthetic accessibility. Continued exploration of its mechanisms of action and structural derivatives will undoubtedly contribute to the development of novel therapeutics in the coming years.
2229437-18-5 (5-(but-3-yn-2-yl)-6-methoxy-1,3-dioxaindane) 関連製品
- 26049-70-7(Thiazole,2-hydrazinyl-4-(4-nitrophenyl)-)
- 2411292-35-6(2-chloro-N-[1-(1H-imidazol-4-yl)-3-phenylpropan-2-yl]acetamide)
- 851934-74-2(3-isopropylamino-propionic Acid Tert-butyl Ester)
- 2229099-32-3(3-({3-(trifluoromethyl)sulfanylphenyl}methyl)piperidine)
- 1018052-77-1(ethyl 2-{3,5-dimethyl-1H-pyrazolo3,4-bpyridin-1-yl}acetate)
- 250358-46-4(3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide)
- 1218217-91-4(methyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate)
- 1417567-87-3(3,5-difluoro-4-(trifluoromethyl)phenylmethanol)
- 1494962-30-9(Cyclopentanone, 2-methyl-3-[(3-methylphenyl)thio]-)
- 405554-66-7(1-(1-(Methoxyimino)-2,3-dihydro-1H-inden-5-yl)-2-(pyridin-4-yl)ethane-1,2-dione)